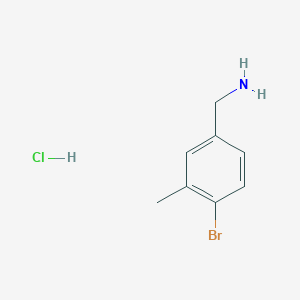

(4-Bromo-3-methylphenyl)methanamine hydrochloride

Description

(4-Bromo-3-methylphenyl)methanamine hydrochloride is a substituted benzylamine derivative with a bromo and methyl group at the 4- and 3-positions of the phenyl ring, respectively. It is synthesized via a transition metal-free catalytic reduction of 4-bromo-3-methylbenzamide using an abnormal NHC-based potassium catalyst, achieving a 97% yield as a colorless solid . Its structural identity is confirmed by <sup>1</sup>H and <sup>13</sup>C NMR in DMSO-<i>d</i>6, with characteristic shifts for the aromatic protons (δ ~7.3–7.5 ppm) and the methyl group (δ ~2.4 ppm) . The compound’s molecular formula is C8H10BrN·HCl, with a molecular weight of 252.54 g/mol.

Properties

IUPAC Name |

(4-bromo-3-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-6-4-7(5-10)2-3-8(6)9;/h2-4H,5,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXAYXQUEHWTIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955514-32-5 | |

| Record name | Benzenemethanamine, 4-bromo-3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1955514-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-bromo-3-methylphenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-methylphenyl)methanamine hydrochloride typically involves the bromination of 3-methylbenzylamine followed by the formation of the hydrochloride salt. One common method includes:

Bromination: 3-Methylbenzylamine is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 4-position.

Formation of Hydrochloride Salt: The resulting (4-Bromo-3-methylphenyl)methanamine is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methylphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution: Products include various substituted phenylmethanamines.

Oxidation: Products include imines or nitriles.

Reduction: Products include secondary amines.

Scientific Research Applications

(4-Bromo-3-methylphenyl)methanamine hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-3-methylphenyl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Methanamine Derivatives

Key Observations :

- Steric and Solubility: Difluoro substitution () increases molecular weight and polarity, likely enhancing solubility in polar solvents compared to the mono-substituted target compound .

Heterocyclic Methanamine Derivatives

Key Observations :

- Aromatic Systems : Thiazole and benzo-thiophene rings () introduce π-π stacking capabilities and increased rigidity, contrasting with the flexible phenyl ring in the target compound.

- Melting Points : The thiazole derivative () has a high melting point (268°C), suggesting stronger crystalline packing vs. the target compound’s lower mp (data unavailable) .

Substituted Phenyl Methanamine Hydrochlorides

Biological Activity

(4-Bromo-3-methylphenyl)methanamine hydrochloride is an organic compound with the molecular formula C8H10BrN·HCl. It is characterized by a bromine atom at the 4-position and a methyl group at the 3-position of the phenyl ring. This compound is utilized in various chemical syntheses and has garnered interest for its potential biological activities.

The synthesis of this compound typically involves:

- Bromination : 3-Methylbenzylamine is treated with bromine in a solvent like acetic acid.

- Formation of Hydrochloride Salt : The resultant product is reacted with hydrochloric acid to yield the hydrochloride salt.

Chemical Reactions

The compound can undergo several chemical reactions:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles.

- Oxidation and Reduction : The amine group can be oxidized or reduced to form various derivatives.

- Coupling Reactions : It can participate in reactions such as Suzuki or Heck coupling.

The biological activity of this compound is primarily attributed to its interaction with enzymes or receptors, which can alter their activity. The positioning of the bromine and methyl groups significantly influences its binding affinity and specificity towards biological targets.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies on various alkaloids have shown that halogen substituents, particularly bromine, enhance antibacterial and antifungal activities against a range of pathogens, including Gram-positive and Gram-negative bacteria .

Case Studies

- Antibacterial Activity : In vitro tests have demonstrated that compounds similar to this compound possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 5.64 to 156.47 µM .

- Antifungal Activity : Additionally, compounds have shown antifungal properties against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate to good efficacy .

Comparative Analysis

A comparison of this compound with similar compounds reveals its unique biological profile due to the specific positioning of substituents:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Moderate antibacterial and antifungal activity |

| (4-Bromo-3-methoxyphenyl)methanamine hydrochloride | Structure | Enhanced antifungal properties |

| (2-Bromo-4-methylphenyl)methanamine hydrochloride | Structure | Lower antibacterial activity |

Research Applications

This compound is investigated for multiple applications:

- Medicinal Chemistry : As a precursor in drug synthesis, it holds potential for developing new therapeutic agents.

- Chemical Research : Utilized as an intermediate in synthesizing complex organic molecules.

- Biological Studies : Explored for its interactions with biomolecules, contributing to understanding drug mechanisms.

Q & A

Q. What are the most effective synthetic routes for (4-bromo-3-methylphenyl)methanamine hydrochloride?

The compound can be synthesized via transition metal-free catalytic reduction of the corresponding primary amide. A validated protocol involves:

- Reactants : 4-Bromo-3-methylbenzamide (0.5 mmol), pinacolborane (HBpin, 2.0 mmol)

- Catalyst : Abnormal NHC-based potassium complex (2 mol%)

- Solvent : Dry toluene (1.0 mL)

- Yield : 97% after isolation as the hydrochloride salt .

Q. Key Steps :

Reaction under inert atmosphere (N₂/Ar) to prevent catalyst oxidation.

Stirring at 80–100°C for 12–24 hours.

Acidic workup (HCl) to precipitate the amine hydrochloride.

Q. How can the purity and structural integrity of this compound be verified?

Standard analytical techniques include:

- NMR Spectroscopy :

- ¹H NMR (DMSO-d₆) : Peaks at δ 7.5–7.3 ppm (aromatic protons), δ 4.2 ppm (NH₃⁺), δ 2.4 ppm (CH₃) .

- ¹³C NMR : Signals for quaternary carbons (C-Br, ~120 ppm) and methyl groups (C-CH₃, ~20 ppm) .

- ¹H NMR (DMSO-d₆) : Peaks at δ 7.5–7.3 ppm (aromatic protons), δ 4.2 ppm (NH₃⁺), δ 2.4 ppm (CH₃) .

- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ at m/z 218.0 (calculated for C₈H₁₀BrN⁺).

- Elemental Analysis : Validate Cl⁻ content (~15.5% w/w) .

Q. What are the solubility properties of this compound in common solvents?

Experimental data suggests:

- High Solubility : Water (>50 mg/mL due to ionic nature), methanol, DMSO.

- Low Solubility : Ethyl acetate, hexane, toluene.

Note : Solubility in DMSO-d₆ is critical for NMR analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to scale up synthesis while maintaining yield?

- Catalyst Loading : Reduce from 2 mol% to 1 mol% while increasing substrate concentration (0.5 M → 1.0 M).

- Solvent Screening : Test alternative solvents (THF, DCM) for improved borane compatibility.

- Temperature Control : Lower reaction temperature (60°C) to minimize side reactions.

Validation : Monitor reaction progress via TLC or LC-MS .

Q. What strategies are recommended for analyzing its interactions with biological targets (e.g., neurotransmitter receptors)?

- Radioligand Binding Assays : Use tritiated analogs to quantify affinity for serotonin/dopamine receptors.

- Enzyme Kinetics : Measure IC₅₀ values against monoamine oxidase (MAO-A/B) isoforms.

- Cellular Uptake Studies : Fluorescent tagging (e.g., FITC conjugation) to track subcellular localization .

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?

Comparative analysis with analogs reveals:

- Bromine Position : Para-bromo (target compound) enhances receptor selectivity vs. ortho-bromo derivatives.

- Methyl Group : 3-Methyl substitution improves metabolic stability (reduced CYP450 oxidation) .

Synthetic Recommendations : - Introduce electron-withdrawing groups (e.g., -CF₃) to modulate pKa and blood-brain barrier penetration.

- Replace Br with Cl to assess halogen-dependent toxicity .

Q. What computational approaches predict the compound’s ADME/Tox profile?

- In Silico Tools :

- SwissADME : Predict logP (~2.1), moderate permeability.

- ProTox-II : Estimate hepatotoxicity (Probability: 65%).

- MD Simulations : Model binding to cytochrome P450 3A4 to identify metabolic hotspots .

Q. How can crystallization conditions be tuned for X-ray diffraction studies?

- Solvent System : Use ethanol/water (70:30 v/v) for slow evaporation.

- Counterion Effects : Replace Cl⁻ with PF₆⁻ to enhance crystal lattice stability.

- Temperature : Gradual cooling from 40°C to 4°C over 48 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.